molecular formula C24H24N2O5 B280097 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B280097
M. Wt: 420.5 g/mol
InChI Key: XYUFKFLPDNPSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups, including amino, methoxy, phenoxy, furan, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of furan derivatives, chromene precursors, and various reagents to introduce the amino and methoxyphenoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The furan and chromene moieties can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and chromene rings, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: A similar compound with a carboxylate group instead of a carbonitrile group.

    2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxamide: A compound with a carboxamide group.

Uniqueness

The uniqueness of 2-AMINO-4-{5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and interactions with various molecular targets. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C24H24N2O5/c1-24(2)10-18(27)22-20(11-24)31-23(26)17(12-25)21(22)19-9-8-16(30-19)13-29-15-6-4-14(28-3)5-7-15/h4-9,21H,10-11,13,26H2,1-3H3

InChI Key

XYUFKFLPDNPSLO-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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